molecular formula C14H15N3O5S2 B2687526 Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate CAS No. 2097898-35-4

Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate

Cat. No.: B2687526
CAS No.: 2097898-35-4
M. Wt: 369.41
InChI Key: CKJDWYBKTRJJJB-UHFFFAOYSA-N
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Description

“Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate” is a chemical compound with the molecular formula C14H15N3O5S2 and a molecular weight of 369.41. The compound contains a 1,2,5-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to "Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate" have been utilized in synthetic chemistry for constructing various complex molecules. For instance, the synthesis of thiadiazole and pyridine derivatives demonstrates the compound's utility in creating molecules with potential biological activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, the development of electrochromic materials based on thiadiazolo[3,4-c]pyridine derivatives indicates its importance in materials science, particularly for creating polymers with color-changing properties under different electrical or environmental conditions (Ming et al., 2015).

Biological Activity

Some derivatives have shown significant biological activities. For example, compounds containing thiadiazole structures have been explored for their antiulcer potential, demonstrating cytoprotective properties in preclinical models (Starrett et al., 1989). Furthermore, the synthesis of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has been reported to possess antiproliferative effects against human leukemic cells, highlighting the therapeutic potential of these compounds in cancer research (Sharath Kumar et al., 2014).

Advanced Materials and Photodynamic Therapy

The compound's derivatives have also found applications in the development of advanced materials and therapies. The synthesis and characterisation of new zinc phthalocyanine derivatives, substituted with thiadiazole groups, have shown promising results for photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Green Chemistry

Moreover, thiadiazine derivatives have been utilized as efficient catalysts in aqueous media for the synthesis of various heterocyclic compounds, demonstrating the compound's role in promoting green chemistry principles (Khazaei et al., 2015).

Biochemical Analysis

Biochemical Properties

. They have been found to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .

Cellular Effects

The cellular effects of Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate are currently unknown due to the lack of specific studies on this compound. Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties against selected human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Some 1,3,4-thiadiazole derivatives have been connected with the inhibition of certain kinases , suggesting potential pathways of action.

Properties

IUPAC Name

methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-21-14(18)10-2-4-12(5-3-10)24(19,20)17-7-6-11(9-17)22-13-8-15-23-16-13/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJDWYBKTRJJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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